molecular formula C15H12BrFO B1314703 4'-Bromo-3-(4-fluorophenyl)propiophenone CAS No. 875433-11-7

4'-Bromo-3-(4-fluorophenyl)propiophenone

Cat. No.: B1314703
CAS No.: 875433-11-7
M. Wt: 307.16 g/mol
InChI Key: UHBOPSHNYYVVCX-UHFFFAOYSA-N
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Description

4’-Bromo-3-(4-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11BrF2O. It is a derivative of propiophenone, characterized by the presence of a bromine atom at the 4’ position and a fluorine atom at the 4 position of the phenyl ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(4-fluorophenyl)propiophenone typically involves the bromination of propiophenone derivatives. One common method is the α-bromination of acetophenone derivatives using brominating agents such as liquid bromine, N-bromosuccinimide (NBS), or copper bromide . The reaction conditions often include the use of solvents like carbon disulfide and catalysts such as anhydrous aluminum chloride .

Industrial Production Methods

In industrial settings, the synthesis of 4’-Bromo-3-(4-fluorophenyl)propiophenone may involve large-scale bromination reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Secondary alcohols.

    Coupling: Biaryl compounds.

Scientific Research Applications

4’-Bromo-3-(4-fluorophenyl)propiophenone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carbonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-2,4-9H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBOPSHNYYVVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471099
Record name 1-(4-Bromophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875433-11-7
Record name 1-(4-Bromophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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